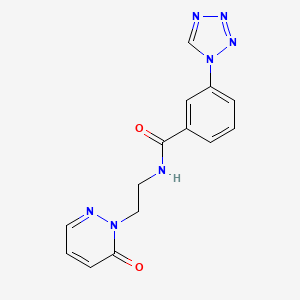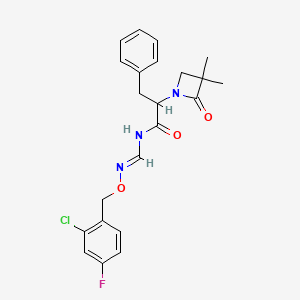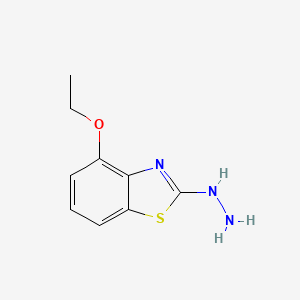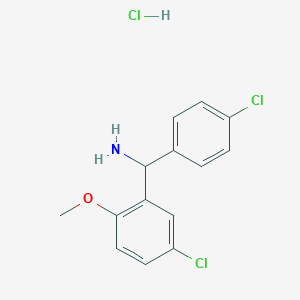![molecular formula C16H20BrNO3S B2914089 N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide CAS No. 133232-73-2](/img/structure/B2914089.png)
N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the bromophenyl moiety and the formation of the bicyclo[2.2.1]heptane ring system. Researchers have explored various synthetic routes to access N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide, and these methods are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide reveals its fascinating arrangement. The compound consists of a bicyclic core, with the 3-bromophenyl group attached to one of the carbons. The methanesulfonamide moiety contributes to its overall functionality and reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Heteroaromatic Compounds
One application of related compounds is in the synthesis of heteroaromatic compounds. For instance, Sakamoto et al. (1988) reported the one-step synthesis of 1-methylsulfonyl-indoles using N-(2-bromophenyl)methanesulfonamide, which is structurally similar to the compound of interest. This process involves reactions with terminal acetylenes, yielding various indoles with functional groups at the 2-position (Sakamoto et al., 1988).
Physicochemical Properties and Acidity Studies
Sardar et al. (2018) conducted a study on protic ionic liquids (PILs), which included a compound containing the 7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl group. This research explored the effect of alkyl and aromatic substitution on the imidazolium cation, including aspects like density, viscosity, and thermal degradation. Additionally, they evaluated the Brönsted acidities of these PILs (Sardar et al., 2018).
Molecular Structure and Self-association Studies
Investigations into the molecular structure and self-association of compounds related to N-(3-bromophenyl)methanesulfonamides are also notable. Sterkhova et al. (2014) studied the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, providing insights into the proton affinities and hydrogen bonding patterns in such molecules (Sterkhova et al., 2014).
Spectroscopic Characterization of Ligands
Mason et al. (2003) characterized the molecular structures and spectroscopic properties of di- and triindolylmethanes, including derivatives related to the compound . This research is essential for understanding the potential use of these compounds as bidentate and tridentate ligands (Mason et al., 2003).
Structural Analysis and Hydrogen Bonding
Gowda et al. (2007) provided a structural analysis of N-(3,4-dichlorophenyl)methanesulfonamide, which offers valuable insights into the conformation and hydrogen bonding patterns of these types of compounds (Gowda et al., 2007).
Pd-catalyzed N-arylation
Rosen et al. (2011) described a Pd-catalyzed cross-coupling method using methanesulfonamide for synthesizing various compounds. This method is significant for the synthesis of compounds like N-(3-bromophenyl)methanesulfonamides without the risk of genotoxic impurities (Rosen et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to target t-lymphocytes .
Mode of Action
It is synthesized in the reaction of benzenesulfonamide and camphene in the presence of n-bromosuccinimide in acetonitrile . The proposed mechanism of this reaction involves the Wagner–Meerwein rearrangement stage .
Result of Action
Similar compounds have been known to prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .
properties
IUPAC Name |
N-(3-bromophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3S/c1-15(2)11-6-7-16(15,14(19)8-11)10-22(20,21)18-13-5-3-4-12(17)9-13/h3-5,9,11,18H,6-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGSDWMMJYKWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2914011.png)


![1-(4-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914015.png)
![3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2914017.png)






![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-ynamide](/img/structure/B2914028.png)
![5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2914029.png)